N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351630-95-9
VCID: VC6560039
InChI: InChI=1S/C15H14N2O2S2/c1-9-6-7-20-13(9)11(18)8-16-14(19)15-17-10-4-2-3-5-12(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19)
SMILES: CC1=C(SC=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Molecular Formula: C15H14N2O2S2
Molecular Weight: 318.41

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

CAS No.: 1351630-95-9

Cat. No.: VC6560039

Molecular Formula: C15H14N2O2S2

Molecular Weight: 318.41

* For research use only. Not for human or veterinary use.

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide - 1351630-95-9

Specification

CAS No. 1351630-95-9
Molecular Formula C15H14N2O2S2
Molecular Weight 318.41
IUPAC Name N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H14N2O2S2/c1-9-6-7-20-13(9)11(18)8-16-14(19)15-17-10-4-2-3-5-12(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19)
Standard InChI Key CBYZEYCVVBWLDA-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates three key components:

  • Benzothiazole ring: A bicyclic structure with a benzene fused to a thiazole, known for its electron-deficient properties and role in medicinal chemistry.

  • 3-Methylthiophene: A sulfur-containing heterocycle contributing to lipophilicity and potential π-π stacking interactions .

  • Hydroxyethyl-carboxamide bridge: A flexible linker enabling hydrogen bonding and solubility modulation .

The IUPAC name, N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide, systematically describes the connectivity: the benzothiazole-2-carboxamide group is linked via an ethyl chain to a hydroxyl-bearing carbon adjacent to the 3-methylthiophene ring.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1351630-95-9
Molecular FormulaC15H14N2O2S2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight318.41 g/mol
IUPAC NameAs above
Key Functional GroupsBenzothiazole, Thiophene, Carboxamide, Hydroxyethyl

Synthesis and Manufacturing

Optimization Challenges

  • Steric hindrance: Bulky thiophene substituents may reduce amidation efficiency.

  • Hydroxyethyl stability: Protection/deprotection strategies (e.g., silyl ethers) are likely required to prevent side reactions.

Chemical Reactivity and Stability

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic attack at the 5- and 7-positions due to electron-withdrawing effects of the thiazole nitrogen. Nitration or sulfonation could yield derivatives for structure-activity studies.

Hydroxyethyl Dynamics

The secondary alcohol may participate in:

  • Esterification: With acyl chlorides to improve lipophilicity.

  • Oxidation: To a ketone under strong oxidizing conditions, altering hydrogen-bonding capacity .

Thermal and pH Stability

  • Thermal decomposition: Likely above 250°C, inferred from benzothiazole analogs.

  • pH sensitivity: The carboxamide is stable under physiological conditions but may hydrolyze in strongly acidic/basic environments .

TargetProposed MechanismEvidence Source
HDACsZinc chelation at catalytic sitePatent US6897220B2
Microbial enzymesDisruption of cell wall synthesisTriazole studies
KinasesATP-binding pocket competitionBenzothiazole data

Antimicrobial Activity

Triazole-thiophene analogs exhibit moderate to strong antibacterial effects . While direct data is lacking, the carboxamide’s hydrogen-bonding capacity could disrupt bacterial protein-DNA interactions.

Cytotoxicity and Cancer Research

Benzothiazoles show selective toxicity toward cancer cells. The hydroxyethyl group may enhance solubility for improved bioavailability .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch).

  • NMR: 1H^1\text{H} signals for thiophene protons (δ 6.8–7.2 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .

Chromatography

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12 min).

Comparative Analysis with Structural Analogs

Table 3: Activity Trends in Related Compounds

CompoundAntibacterial (MIC µg/mL)HDAC IC₅₀ (nM)
Target compoundNot reportedNot reported
N-Benzyl-4-methylthiazole-carboxamide 8–32150
Triazole-thiophene complexes 4–16N/A

Key findings:

  • Carboxamide derivatives generally outperform non-amidated analogs in bioavailability.

  • Thiophene methylation enhances metabolic stability .

Research Gaps and Future Directions

  • Pharmacokinetic studies: ADMET profiling is needed to assess oral bioavailability.

  • Target validation: High-throughput screening against kinase or HDAC panels.

  • Derivatization: Explore halogenation or sulfonation to optimize potency .

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